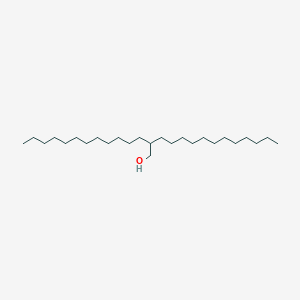

Dodecyltetradecanol

Overview

Description

Synthesis Analysis

The synthesis of complex organic compounds like Dodecyltetradecanol often involves multiple steps and various chemical reactions . The exact synthesis process for Dodecyltetradecanol is not specified in the available resources.

Physical And Chemical Properties Analysis

Dodecyltetradecanol has a molecular weight of 382.706 Da . Other physical and chemical properties such as boiling point, melting point, solubility, and stability are not provided in the available resources .

Scientific Research Applications

Insecticide Enhancement : Dodecyl acetate has been found to enhance insecticide control of western flower thrips by increasing larval mortality rates (Cook, Dadour, & Bailey, 2002).

Separation of Carbon Nanotubes : Sodium dodecyl sulfate plays a crucial role in the separation of metallic and semiconducting single-wall carbon nanotubes using density gradient ultracentrifugation and agarose gel separations (Tanaka, Urabe, Nishide, & Kataura, 2011).

Hydrate Formation Promotion : A combination of sodium dodecyl sulphate (SDS) and tetrahydrofuran (THF) efficiently promotes hydrate formation, leading to full water-to-hydrate conversion (Torré, Ricaurte, Dicharry, & Broseta, 2012).

Tyrosinase Inhibition : Dodecyl gallate inhibits the oxidation of l-DOPA catalyzed by tyrosinase, acting as an uncompetitive inhibitor (Kubo, Chen, & Nihei, 2003).

Antifungal Activity : Dodecyl protocatechuate, when loaded into nanostructured lipid systems, improves antifungal activity and inhibits fungal adhesion in lung cells and the extracellular matrix in vitro (Medina-Alarcón et al., 2017).

Functionalization of Carbon Nanotubes : Dodecylamine, 1-octadecanol, and polyethylene glycol, when used to functionalize multi-walled carbon nanotubes (MWCNTs), enhance their versatility for applications in various fields such as biology, nanocomposites, water treatment, and petrochemical technologies (Abuilaiwi et al., 2010).

Lipopolysaccharides Analysis : Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is used for analyzing the macromolecular heterogeneity of lipopolysaccharides from Helicobacter pylori (Moran, Helander, & Kosunen, 1992).

Chromatographic Separations : Dodecyl α-D-glucopyranoside monophosphate and monosulfate anionic surfactants are utilized in micellar electrokinetic capillary chromatography for enantiomer separations (Tickle, Okafo, Camilleri, Jones, & Kirby, 1994).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-dodecyltetradecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H54O/c1-3-5-7-9-11-13-15-17-19-21-23-26(25-27)24-22-20-18-16-14-12-10-8-6-4-2/h26-27H,3-25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKOJRLFKZGIJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CCCCCCCCCCCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H54O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dodecyltetradecanol | |

CAS RN |

59219-70-4 | |

| Record name | Dodecyltetradecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059219704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DODECYLTETRADECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OT2NH8QC0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

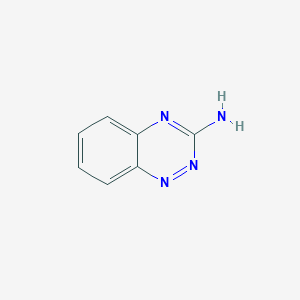

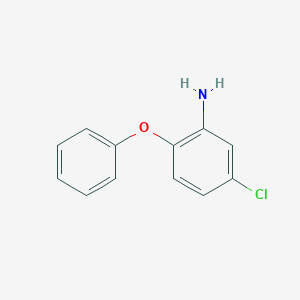

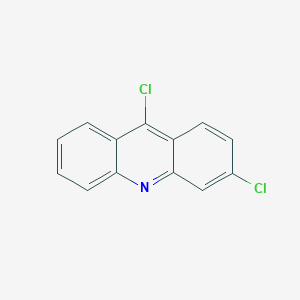

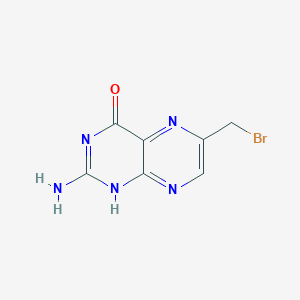

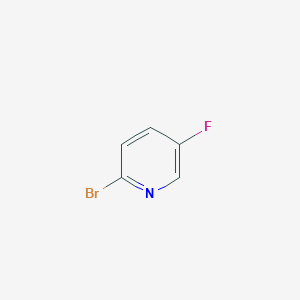

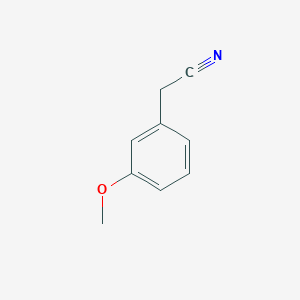

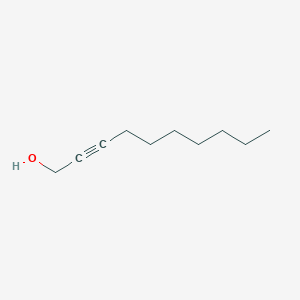

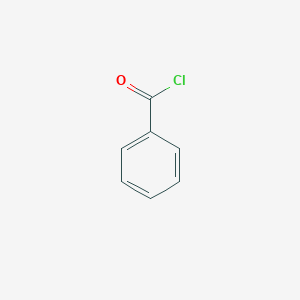

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2-dodecyltetradecanol in the synthesis of lipophilic muramoyldipeptides?

A1: In this study, 2-dodecyltetradecanol serves as an aglycon, meaning it is the non-carbohydrate portion of a glycoside. The researchers attached 2-dodecyltetradecanol to N-acetylglucosamine via a glycosidic bond. This created a lipophilic (fat-soluble) glycoside, which was then further modified to ultimately yield lipophilic muramoyldipeptide derivatives. [] The addition of the long alkyl chain from 2-dodecyltetradecanol likely aims to enhance the lipophilicity of the final muramoyldipeptide derivatives, potentially influencing their interactions with cell membranes and subsequent biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.